molecular formula C14H11BrN2 B8712577 2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine

2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine

Cat. No. B8712577
M. Wt: 287.15 g/mol
InChI Key: NWNZKGSIQOTCLR-UHFFFAOYSA-N
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Patent
US07867629B2

Procedure details

Dissolving 4.3 g (16 mmol) of 2,4′-dibromopropiophenon obtained and 1.4 g (15 mmol) of 2-aminopyridine into 50 milliliter of ethanol, adding 1.9 g of sodium hydrogen carbonate, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, adding water and an extraction was carried out using dichloro-methane. Washing the organic layer with water, it was dried with the use of sodium sulfate. The solvent was removed by distillation and the resultant syrup was refined by silica gel column chromatography thereby obtaining 1.6 g of 2-(4-bromo-phenyl)-3-methyl-imidazo [1,2-a] pyridine (yield: 37%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=O.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C(O)C.C(=O)([O-])O.[Na+]>O>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:13]=[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][N:15]3[C:2]=2[CH3:12])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)Br)C
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.9 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
an extraction
WASH
Type
WASH
Details
Washing the organic layer with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with the use of sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=C2N(C=CC=C2)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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